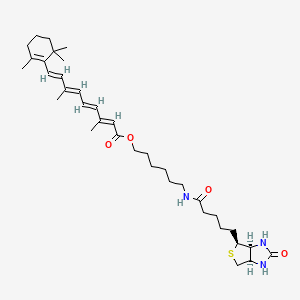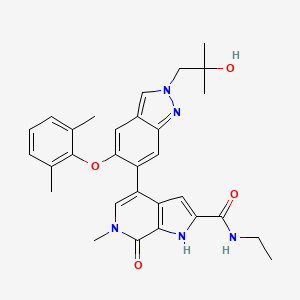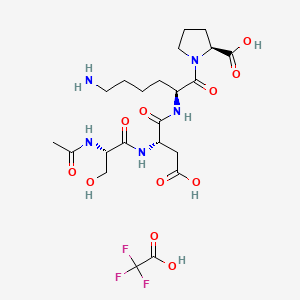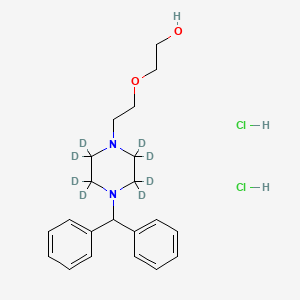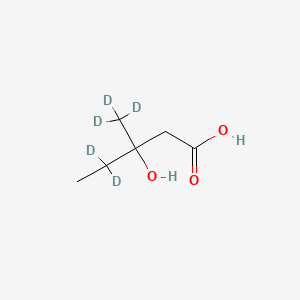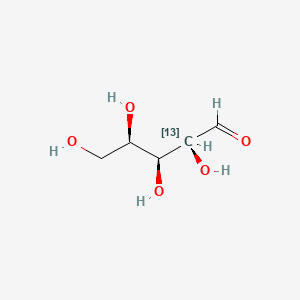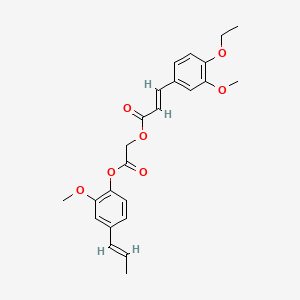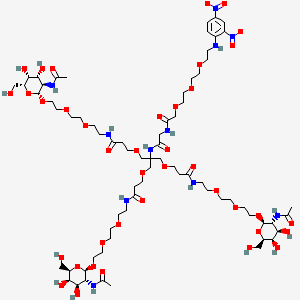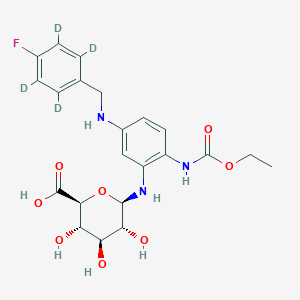
Acetylcysteine-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylcysteine-15N, also known as N-Acetylcysteine-15N, is a stable isotope-labeled compound. It is a derivative of acetylcysteine, where the nitrogen atom is replaced with the isotope nitrogen-15. Acetylcysteine itself is a well-known mucolytic agent that reduces the viscosity of mucus and is used in various medical treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetylcysteine-15N involves the incorporation of nitrogen-15 into the acetylcysteine molecule. This can be achieved through a series of chemical reactions starting from cysteine labeled with nitrogen-15. The process typically involves acetylation of the nitrogen-15 labeled cysteine to form this compound. The reaction conditions often include the use of acetic anhydride and a suitable solvent under controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of advanced analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) ensures the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetylcysteine-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
Acetylcysteine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of acetylcysteine metabolism.
Biology: Employed in studies involving oxidative stress and cellular protection due to its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in conditions like acetaminophen overdose, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Mecanismo De Acción
Acetylcysteine-15N exerts its effects primarily through its role as a precursor to cysteine, which is a critical component of glutathione. Glutathione is a major antioxidant in the body that helps neutralize reactive oxygen species (ROS) and maintain redox balance. This compound also prevents ferroptosis by neutralizing toxic lipids generated by the activity of 5-lipoxygenases .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylcysteine: The non-labeled version of acetylcysteine.
L-Cysteine: The amino acid precursor to acetylcysteine.
Glutathione: A tripeptide that includes cysteine and plays a crucial role in cellular antioxidant defense
Uniqueness
Acetylcysteine-15N is unique due to its stable isotope labeling, which makes it particularly valuable in research applications where tracing and quantification of metabolic pathways are required. This labeling allows for more precise and accurate studies compared to its non-labeled counterparts .
Propiedades
Fórmula molecular |
C5H9NO3S |
|---|---|
Peso molecular |
164.19 g/mol |
Nombre IUPAC |
(2R)-2-(acetyl(15N)amino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i6+1 |
Clave InChI |
PWKSKIMOESPYIA-JGTYJTGKSA-N |
SMILES isomérico |
CC(=O)[15NH][C@@H](CS)C(=O)O |
SMILES canónico |
CC(=O)NC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



